Cas no 1854430-27-5 (8-Azabicyclo[3.2.1]octane-8-ethanol, α-(fluoromethyl)-)
8-Azabicyclo[3.2.1]octane-8-ethanol, α-(fluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 8-Azabicyclo[3.2.1]octane-8-ethanol, α-(fluoromethyl)-
- EN300-1648896
- 1854430-27-5
- 1-{8-azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol
-
- Inchi: 1S/C10H18FNO/c11-6-10(13)7-12-8-2-1-3-9(12)5-4-8/h8-10,13H,1-7H2
- InChI Key: KCTYWLNWEYFVBO-UHFFFAOYSA-N
- SMILES: C(N1C2CCCC1CC2)C(O)CF
Computed Properties
- Exact Mass: 187.137242360g/mol
- Monoisotopic Mass: 187.137242360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- Density: 1.092±0.06 g/cm3(Predicted)
- Boiling Point: 290.4±25.0 °C(Predicted)
- pka: 13.76±0.20(Predicted)
8-Azabicyclo[3.2.1]octane-8-ethanol, α-(fluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1648896-0.05g |
1-{8-azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol |
1854430-27-5 | 0.05g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1648896-0.1g |
1-{8-azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol |
1854430-27-5 | 0.1g |
$1459.0 | 2023-06-04 | ||
| Enamine | EN300-1648896-0.25g |
1-{8-azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol |
1854430-27-5 | 0.25g |
$1525.0 | 2023-06-04 | ||
| Enamine | EN300-1648896-0.5g |
1-{8-azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol |
1854430-27-5 | 0.5g |
$1591.0 | 2023-06-04 | ||
| Enamine | EN300-1648896-1.0g |
1-{8-azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol |
1854430-27-5 | 1g |
$1658.0 | 2023-06-04 | ||
| Enamine | EN300-1648896-2.5g |
1-{8-azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol |
1854430-27-5 | 2.5g |
$3249.0 | 2023-06-04 | ||
| Enamine | EN300-1648896-5.0g |
1-{8-azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol |
1854430-27-5 | 5g |
$4806.0 | 2023-06-04 | ||
| Enamine | EN300-1648896-10.0g |
1-{8-azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol |
1854430-27-5 | 10g |
$7128.0 | 2023-06-04 | ||
| Enamine | EN300-1648896-50mg |
1-{8-azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol |
1854430-27-5 | 50mg |
$888.0 | 2023-09-21 | ||
| Enamine | EN300-1648896-100mg |
1-{8-azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol |
1854430-27-5 | 100mg |
$930.0 | 2023-09-21 |
8-Azabicyclo[3.2.1]octane-8-ethanol, α-(fluoromethyl)- Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 8-Azabicyclo[3.2.1]octane-8-ethanol, α-(fluoromethyl)-
Introduction to 8-Azabicyclo[3.2.1]octane-8-ethanol, α-(fluoromethyl)- (CAS No. 1854430-27-5)
8-Azabicyclo[3.2.1]octane-8-ethanol, α-(fluoromethyl)-, identified by its CAS number 1854430-27-5, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This bicyclic amine derivative features a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular research. The presence of an azabicyclo[3.2.1]octane core combined with an α-(fluoromethyl) substituent imparts distinct chemical and pharmacological properties, making it a valuable scaffold for developing novel therapeutic agents.
The azabicyclo[3.2.1]octane moiety is a privileged structure in medicinal chemistry, known for its ability to enhance binding affinity and selectivity in biological targets. This scaffold has been explored in various drug candidates due to its rigid three-membered nitrogen-containing ring, which can mimic natural bioactive motifs. The α-(fluoromethyl) group further modulates the electronic and steric properties of the molecule, influencing its interactions with biological receptors and enzymes. Such modifications are crucial for optimizing drug-like characteristics, including solubility, metabolic stability, and target engagement.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of 8-Azabicyclo[3.2.1]octane-8-ethanol, α-(fluoromethyl)- as a versatile building block for designing small-molecule inhibitors and agonists. Studies have demonstrated that this compound can serve as a lead structure for targeting enzymes involved in metabolic disorders and inflammatory pathways. The fluoromethyl group, in particular, has been shown to improve pharmacokinetic profiles by enhancing lipophilicity and reducing metabolic clearance. These findings align with the growing trend in drug development towards rational design based on structural scaffolds with well-documented biological activity.
In the context of contemporary pharmaceutical research, 8-Azabicyclo[3.2.1]octane-8-ethanol, α-(fluoromethyl)- has been investigated for its potential role in modulating neurotransmitter systems. The bicyclic amine core resembles natural amino acid derivatives, suggesting possible interactions with neurotransmitter receptors such as GABA receptors or serotonin receptors. Preliminary studies indicate that derivatives of this compound may exhibit anxiolytic or antidepressant effects, although further research is needed to fully elucidate their mechanism of action. The fluoromethyl substituent could play a key role in fine-tuning these interactions, providing a balance between efficacy and side effect profiles.
The synthesis of 8-Azabicyclo[3.2.1]octane-8-ethanol, α-(fluoromethyl)- presents unique challenges due to the complexity of the bicyclic framework and the need for precise functionalization at the α-position relative to the nitrogen atom. Advanced synthetic methodologies, including transition-metal-catalyzed cyclizations and fluorination techniques, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its importance as a model system for exploring new synthetic pathways in medicinal chemistry.
From a regulatory perspective, compounds like 8-Azabicyclo[3.2.1]octane-8-ethanol, α-(fluoromethyl)- must undergo rigorous evaluation to ensure safety and efficacy before entering clinical trials or commercial use. The fluoromethyl group raises specific considerations regarding potential toxicity and environmental impact, necessitating thorough toxicological studies and green chemistry approaches during development. Collaborative efforts between academic researchers and pharmaceutical companies are essential to address these challenges while advancing the therapeutic potential of this compound class.
The future prospects for 8-Azabicyclo[3.2.1]octane-8-ethanol, α-(fluoromethyl)- are promising, with ongoing research focusing on expanding its chemical diversity through structural analogs and derivatization strategies. Innovations in biocatalysis and flow chemistry may further streamline its synthesis, making it more cost-effective for large-scale applications. Additionally, interdisciplinary approaches combining computational modeling with experimental validation will be critical for unlocking its full pharmacological potential across multiple disease indications.
In summary,8-Azabicyclo[3.2.1]octane-8-ethanol, featuring an α-(fluoromethyl) substituent (CAS No.: 1854430-27-5), represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities。 Its investigation underscores the importance of privileged scaffolds in drug discovery,while also highlighting emerging trends such as fluorine-mediated optimization。 As research continues,this compound is poised to contribute substantially to the development of next-generation therapeutic agents,addressing unmet medical needs with precision-targeted molecular interventions。
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